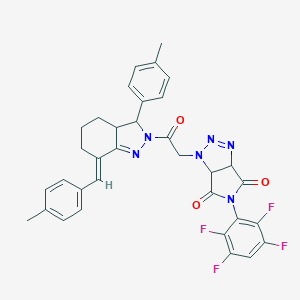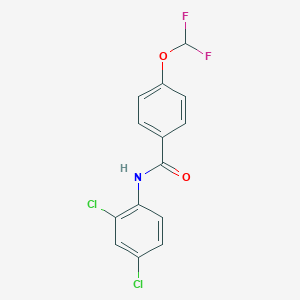![molecular formula C20H19N3OS2 B456520 N-benzoyl-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea](/img/structure/B456520.png)
N-benzoyl-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzoyl-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea typically involves the reaction of ortho-toluylchloride with potassium thiocyanate in acetone, followed by the condensation of the resulting ortho-carbonyl isothiocyanate with the appropriate primary amine . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-benzoyl-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-benzoyl-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-benzoyl-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- N-{[4-(4-phenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}benzamide
- N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}benzamide
Uniqueness
N-benzoyl-N'-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea is unique due to its specific substituents on the thiazole ring, which can significantly influence its biological activity and chemical properties. The presence of the ethyl group at the 4-position of the phenyl ring enhances its lipophilicity and potentially its ability to interact with lipid membranes and proteins .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C20H19N3OS2 |
|---|---|
Peso molecular |
381.5g/mol |
Nombre IUPAC |
N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H19N3OS2/c1-3-14-9-11-15(12-10-14)17-13(2)26-20(21-17)23-19(25)22-18(24)16-7-5-4-6-8-16/h4-12H,3H2,1-2H3,(H2,21,22,23,24,25) |
Clave InChI |
SZZLYCCZFXRYDZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3)C |
SMILES canónico |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5-chlorothiophen-2-yl)-N-[2-(4-{[5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperazin-1-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456438.png)
![N-benzoyl-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea](/img/structure/B456439.png)
![6-({[3-(ethoxycarbonyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B456441.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B456442.png)
![3,5-bis(difluoromethyl)-1-{[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456443.png)
![4-BROMO-N~5~-[3-(4-METHOXYPHENOXY)-5-NITROPHENYL]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B456445.png)
![1-[5-(5-CHLOROTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE](/img/structure/B456446.png)
![N-[1-(4-tert-butylphenyl)ethyl]-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B456449.png)
![3,5-bis(difluoromethyl)-1-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456450.png)
![N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B456453.png)
![1-(2-{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(1-NAPHTHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B456455.png)
![5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456458.png)

